An In-depth Technical Guide to (3-(Chloromethyl)phenyl)(morpholino)methanone
An In-depth Technical Guide to (3-(Chloromethyl)phenyl)(morpholino)methanone
CAS Number: 1094300-44-3
This technical guide provides a comprehensive overview of (3-(Chloromethyl)phenyl)(morpholino)methanone, a key bifunctional building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and applications as a versatile scaffold in the design of novel therapeutics.
Compound Profile and Physicochemical Properties
(3-(Chloromethyl)phenyl)(morpholino)methanone is a synthetic organic compound featuring a central phenyl ring substituted with a morpholinomethanone group and a reactive chloromethyl group at the meta-position. This unique arrangement of functional groups makes it a valuable intermediate for introducing the morpholinobenzoyl scaffold and for subsequent derivatization through nucleophilic substitution at the benzylic position.
| Property | Value | Source |
| CAS Number | 1094300-44-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 239.70 g/mol | [1][3] |
| IUPAC Name | (3-(Chloromethyl)phenyl)(morpholino)methanone | N/A |
| Appearance | Predicted: Off-white to pale yellow solid | N/A |
| Purity | Commercially available at ≥96% | [4] |
Synthesis and Mechanism
The synthesis of (3-(Chloromethyl)phenyl)(morpholino)methanone is a robust two-step process commencing with the formation of the key intermediate, 3-(chloromethyl)benzoyl chloride, followed by its amidation with morpholine.
Synthesis of 3-(Chloromethyl)benzoyl Chloride
The precursor, 3-(chloromethyl)benzoyl chloride, can be synthesized from readily available starting materials. One common laboratory-scale method involves the radical chlorination of 3-methylbenzoyl chloride. However, for a more controlled and scalable approach, the reaction of 3-(chloromethyl)benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride is preferred. An alternative industrial synthesis starts from benzotrichloride.[5]
Amidation with Morpholine
The final step involves the nucleophilic acyl substitution of 3-(chloromethyl)benzoyl chloride with morpholine. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of (3-(Chloromethyl)phenyl)(morpholino)methanone
This protocol is based on established procedures for the amidation of benzoyl chlorides.[6]
Materials:
-
3-(Chloromethyl)benzoyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred morpholine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (3-(Chloromethyl)phenyl)(morpholino)methanone.
Analytical Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.50 (m, 4H): Aromatic protons of the phenyl ring.
-
δ 4.60 (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl).
-
δ 3.40-3.80 (m, 8H): Methylene protons of the morpholine ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ 169-171: Carbonyl carbon of the methanone group.
-
δ 135-140: Quaternary carbons of the phenyl ring.
-
δ 125-130: CH carbons of the phenyl ring.
-
δ 66-68: Methylene carbons adjacent to the oxygen in the morpholine ring.
-
δ 45-48: Methylene carbons adjacent to the nitrogen in the morpholine ring.
-
δ 45-47: Methylene carbon of the chloromethyl group.
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-2950 cm⁻¹: C-H stretching of the morpholine and chloromethyl groups.
-
~1630-1650 cm⁻¹: Strong C=O stretching of the amide.
-
~1400-1450 cm⁻¹: C-N stretching.
-
~1110-1120 cm⁻¹: C-O-C stretching of the morpholine ring.
-
~650-750 cm⁻¹: C-Cl stretching.
Mass Spectrometry (EI):
-
M⁺ at m/z 239/241: Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
Major fragments: Loss of Cl (m/z 204), morpholine ring fragmentation.
Reactivity and Synthetic Applications
The utility of (3-(Chloromethyl)phenyl)(morpholino)methanone as a synthetic intermediate stems from the reactivity of its benzylic chloride. This functional group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.
Nucleophilic Substitution at the Benzylic Carbon
The chloromethyl group readily undergoes Sₙ2 reactions with a diverse range of nucleophiles. This provides a straightforward method for tethering the (morpholinomethanone)phenyl moiety to other molecular fragments.
Caption: General scheme for nucleophilic substitution.
Common Nucleophiles and Corresponding Products:
| Nucleophile | Reagent | Product Type |
| Amines (R-NH₂) | Primary or secondary amines | Secondary or tertiary benzylic amines |
| Alcohols (R-OH) | Alcohols, phenols | Ethers |
| Thiols (R-SH) | Thiols, thiophenols | Thioethers |
| Cyanide (CN⁻) | Sodium or potassium cyanide | Benzylic nitriles |
| Azide (N₃⁻) | Sodium azide | Benzylic azides |
This reactivity profile makes (3-(Chloromethyl)phenyl)(morpholino)methanone a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Role in Medicinal Chemistry
The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties.[8][9] It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, which can be crucial for target binding. The morpholine ring is found in numerous approved drugs across various therapeutic areas.[9]
The combination of the reactive chloromethyl group and the favorable properties of the morpholine-containing scaffold makes (3-(Chloromethyl)phenyl)(morpholino)methanone an attractive starting point for the synthesis of novel bioactive molecules.[10]
Caption: Workflow for drug discovery applications.
Safety and Handling
As with all chemical reagents, (3-(Chloromethyl)phenyl)(morpholino)methanone should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a potential irritant to the eyes, skin, and respiratory system. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
(3-(Chloromethyl)phenyl)(morpholino)methanone is a strategically important bifunctional molecule that serves as a versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its benzylic chloride group allow for the efficient construction of diverse molecular architectures. The presence of the morpholine moiety often imparts favorable pharmacokinetic properties, making this compound a valuable starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- European Patent Office. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives. Google Patents.
- Bawa, S., & Kumar, S. (2024).
-
Beijing Xinhengyman Technology Co., Ltd. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone. Retrieved from [Link]
- Reddy, C., & Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443.
- Google Patents. (n.d.). US3642896A - Phenyl-2-aminoethanol derivatives.
- Kostas, K., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-751.
-
Shanghai Xinyuan Pharmaceutical Technology Co., Ltd. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone. Retrieved from [Link]
- Wang, Y., et al. (2010). Synthesis and characterization of dual modality (CT/MRI) core-shell microparticles for embolization purposes. Biomacromolecules, 11(6), 1600-1607.
- Ruan, Z., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 32-59.
- Reddy, R., & Viswanath, I. K. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443.
-
Beijing Thcoo Technology Co. (n.d.). (3-(Chloromethyl)phenyl)(morpholino)methanone. Retrieved from [Link]
Sources
- 1. (3-(Chloromethyl)phenyl)(morpholino)methanone - CAS:1094300-44-3 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]
- 2. researchgate.net [researchgate.net]
- 3. (3-(Chloromethyl)phenyl)(morpholino)methanone - CAS:1094300-44-3 - 上海馨远医药科技有限公司 [balmxy.com]
- 4. (3-(Chloromethyl)phenyl)(morpholino)methanone - CAS:1094300-44-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
